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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243 Get Quote

Abstract: This document provides a comprehensive technical overview of the theoretical

properties of 2-Isopropylcyclopentanone (CAS No. 14845-55-7). It is intended for an

audience of researchers, scientists, and professionals in drug development and agrochemical

synthesis. This guide covers the compound's physicochemical and computed properties,

theoretical spectroscopic features, and computational reactivity analysis. Furthermore, it details

key synthetic methodologies and illustrates logical workflows and reaction mechanisms. 2-
Isopropylcyclopentanone is a significant synthetic intermediate, notably in the production of

the fungicide imibenconazole, and is also found in natural sources such as Japanese mint oil.

[1]

Physicochemical and Computed Properties
The fundamental physical and chemical characteristics of 2-Isopropylcyclopentanone are

crucial for its application in synthetic chemistry. These properties have been determined

through a combination of experimental measurements and computational estimations.

Table 1: Physicochemical Properties of 2-
Isopropylcyclopentanone
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Property Value

Molecular Formula C₈H₁₄O

Molecular Weight 126.20 g/mol [2][3]

CAS Number 14845-55-7[2]

Appearance Liquid; Solid form also reported[1][3]

Boiling Point 175-176 °C[1]

Density 0.9105 g/cm³

Refractive Index 1.4438 (at 20 °C, 589.3 nm)

Water Solubility 2012 mg/L at 25 °C (estimated)[1]

LogP 1.692 (estimated)[1]

Table 2: Computed Molecular Descriptors from
PubChem

Descriptor Value

IUPAC Name 2-propan-2-ylcyclopentan-1-one[2]

InChI Key RKZBBVUTJFJAJR-UHFFFAOYSA-N[2][3]

Monoisotopic Mass 126.104465066 Da[2]

Polar Surface Area 17.1 Å²[2]

Rotatable Bond Count 1[2]

Hydrogen Bond Donor Count 0[2]

Hydrogen Bond Acceptor Count 1[2]

XLogP3 1.8[2]

Theoretical Spectroscopic Analysis
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While specific experimental spectral data is not detailed in the reviewed literature, theoretical

predictions for NMR spectroscopy can be made based on the molecule's structure.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons on

the cyclopentanone ring and the isopropyl group. The methine proton at the C2 position,

adjacent to both the carbonyl and the isopropyl group, would likely appear as a complex

multiplet. The two methyl groups of the isopropyl substituent would likely result in a doublet.

¹³C NMR Spectroscopy: A characteristic downfield signal is predicted for the carbonyl carbon

(C=O) due to its deshielded environment.[1] The remaining seven carbon atoms, comprising

the cyclopentanone ring and the isopropyl group, would exhibit distinct chemical shifts in the

upfield region of the spectrum.[1]

Computational Chemistry and Reactivity
Computational studies are valuable for understanding the conformational landscape and

reactivity of 2-Isopropylcyclopentanone.

Conformational Analysis
Theoretical calculations can be used to determine the relative energies of different conformers.

For substituted cyclopentanones, the ring exists in various puckered conformations (envelope

and twist). The isopropyl substituent at the C2 position can occupy either a pseudo-axial or a

pseudo-equatorial position, and computational methods can predict the energy difference

between these states to determine the most stable conformation.[1]

Photochemical Reactivity: The Norrish Type I Reaction
2-Isopropylcyclopentanone, like other ketones, is predicted to undergo photochemical

reactions. The Norrish Type I reaction is a key photochemical process involving the homolytic

cleavage of the α-carbon bond next to the carbonyl group upon photoexcitation.[1][4] This α-

scission results in the formation of two radical intermediates: an acyl radical and an alkyl

radical.[1][4] For 2-Isopropylcyclopentanone, this would lead to an acyl radical and a 2-

isopropyl-cyclopentyl radical, or a ring-opened biradical, which can then undergo further

reactions.[1]
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Norrish Type I reaction pathway for 2-Isopropylcyclopentanone.

Synthetic Approaches and Methodologies
The synthesis of 2-Isopropylcyclopentanone can be approached through various established

organic reactions. Retrosynthetic analysis provides a logical framework for planning its

synthesis.

Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler,

commercially available starting materials.[1] A primary disconnection strategy for 2-
Isopropylcyclopentanone targets the carbon-carbon bond between the isopropyl group and

the cyclopentanone ring. This suggests synthetic strategies involving the alkylation of a

cyclopentanone enolate or the conjugate addition of an isopropyl nucleophile to

cyclopentenone.

2-Isopropylcyclopentanone Cα-C Disconnection

Cyclopentanone
Enolate Synthon

Isopropyl
Electrophile Synthon

Starting Materials:
Cyclopentanone +
Isopropyl Halide

Click to download full resolution via product page

Retrosynthetic analysis of 2-Isopropylcyclopentanone.

Experimental Protocol: Carbonylative Cyclization
One documented method for synthesizing 2-Isopropylcyclopentanone involves the radical-

mediated carbonylative cyclization of a suitable precursor.[1]
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Reaction Title: Synthesis of 2-Isopropylcyclopentanone via Carbonylative Cyclization.

Starting Material: 5-methyl-1-hexene derivative (e.g., 5-methylhexene (4) bromide).[1]

Reagents & Catalysts:

Carbon Monoxide (CO)

Tributyltin hydride (Bu₃SnH) as a radical mediator.[1]

Azobisisobutyronitrile (AIBN) as a radical initiator.[1]

Solvent: Benzene.[1]

Procedure: The starting material is dissolved in benzene along with Bu₃SnH and AIBN. The

mixture is subjected to a high pressure of carbon monoxide (7.5-9 MPa) and heated to 80°C

for approximately 3 hours to yield the product.[1]
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Workflow for the synthesis of 2-Isopropylcyclopentanone.

Other Synthetic Methods
Dieckmann Condensation: This classical method involves the intramolecular base-catalyzed

cyclization of an adipic acid derivative (a diester) to form the cyclopentanone ring as a β-keto

ester, which is then further processed.[1]

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkene, an alkyne, and

carbon monoxide, which can form cyclopentenones that are subsequently reduced to the

desired saturated cyclopentanone.[1]

Applications and Biological Relevance
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The primary significance of 2-Isopropylcyclopentanone in applied chemistry is its role as a

key building block for more complex, high-value molecules, particularly in the agrochemical

sector.

Agrochemical Intermediate: It is a recognized intermediate in the synthesis of the fungicide

imibenconazole.[1] This highlights its importance in developing crop protection agents.

Fragrance and Flavor: The compound is noted for its sweet, floral scent and is used as an

ingredient in the production of fragrances and flavoring agents.

Pharmaceutical Building Block: Its structure serves as a scaffold for the development of new

therapeutic agents.[1]
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Role of 2-Isopropylcyclopentanone as a key intermediate.

Signaling Pathways
Based on a review of the available scientific literature, there is currently no specific information

linking 2-Isopropylcyclopentanone to direct interactions or modulatory roles within defined

biological signaling pathways. Its biological relevance is primarily understood through the

activity of the final products, such as imibenconazole, for which it is a precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b083243
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropylcyclopentanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropylcyclopentanone
https://www.sigmaaldrich.com/US/en/product/aldrich/cds023294
https://en.wikipedia.org/wiki/Norrish_reaction
https://www.benchchem.com/product/b083243#theoretical-properties-of-2-isopropylcyclopentanone
https://www.benchchem.com/product/b083243#theoretical-properties-of-2-isopropylcyclopentanone
https://www.benchchem.com/product/b083243#theoretical-properties-of-2-isopropylcyclopentanone
https://www.benchchem.com/product/b083243#theoretical-properties-of-2-isopropylcyclopentanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

